molecular formula C24H23N3O4 B2973141 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid CAS No. 2172537-48-1

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2973141
CAS No.: 2172537-48-1
M. Wt: 417.465
InChI Key: QZJMQAPRISNIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring:

  • A piperidin-4-yl core modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 1-position.
  • A 1H-imidazole-4-carboxylic acid moiety attached at the 2-position of the piperidine ring.

The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The imidazole ring contributes to metal coordination and hydrogen bonding, making this compound relevant in medicinal chemistry and drug development. Its carboxylic acid group enables conjugation with amines or alcohols, expanding its utility in bioconjugation and solid-phase synthesis .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-imidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)21-13-25-22(26-21)15-9-11-27(12-10-15)24(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJMQAPRISNIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172537-48-1
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc groupThe final step involves the deprotection of the Fmoc group to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Key considerations include the purity of reagents, reaction temperature, and time to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activity and other biochemical processes. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic Acid
  • Structure : Replaces imidazole with a pyrazole ring.
  • Key Differences :
    • Pyrazole has two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to imidazole.
    • The carboxylic acid is at the 3-position of pyrazole instead of the 4-position in imidazole.
  • Properties :
    • Molecular Formula: C24H23N3O4; Molecular Weight: 417.46 .
    • Likely reduced metal coordination compared to imidazole due to nitrogen positioning.
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Features a 1,2,3-triazole ring with a difluoromethyl substituent.
  • Key Differences :
    • Triazole’s three nitrogen atoms enable "click chemistry" applications.
    • Difluoromethyl group enhances lipophilicity and metabolic stability.
2-[2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic Acid
  • Structure : Contains a thiazole ring (sulfur and nitrogen) with an acetic acid side chain.
  • Acetic acid substituent instead of carboxylic acid directly on the heterocycle.
  • Properties :
    • Molecular Formula: C25H23N3O4S; Molecular Weight: 477.54 .

Analogues with Modified Backbones

2-(4-Amino-1-[(9H-Fluoren-9-yl)methoxy]carbonyl)piperidin-4-yl)acetic Acid Hydrochloride
  • Structure : Replaces imidazole with an acetic acid group and introduces an amine at the 4-position of piperidine.
  • Key Differences :
    • Amine functionality allows for additional derivatization (e.g., amide bond formation).
    • Absence of heterocyclic ring reduces aromatic interactions.
  • Properties :
    • Molecular Formula: C22H25ClN2O4; Molecular Weight: 432.90 .
1-{2-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]ethyl}-1H-imidazole-4-carboxylic Acid
  • Structure : Retains imidazole-4-carboxylic acid but replaces piperidine with a butanamidoethyl linker.
  • Key Differences :
    • Extended alkyl chain increases flexibility and may impact membrane permeability.
    • Additional amide bond introduces hydrogen-bonding sites.
  • Properties :
    • CAS: 2172108-92-6 .

Data Table: Comparative Analysis

Compound Name Heterocycle Substituent(s) Molecular Formula Molecular Weight CAS Number
Target Compound Imidazole Carboxylic acid (4-position) C24H23N3O4 417.46 Not Provided
1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic acid Pyrazole Carboxylic acid (3-position) C24H23N3O4 417.46 2059971-10-5
1-(1-Fmoc-piperidin-4-yl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Difluoromethyl, carboxylic acid Not Provided Not Provided 2137896-99-0
2-[2-(1-Fmoc-piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid Thiazole Acetic acid C25H23N3O4S 477.54 2225141-32-0
2-(4-Amino-1-Fmoc-piperidin-4-yl)acetic acid hydrochloride None Acetic acid, amine C22H25ClN2O4 432.90 Not Provided

Biological Activity

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C24H22N2O5
  • Molecular Weight : 418.4 g/mol
  • CAS Number : 2137862-31-6

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.

Antitumor Activity

Recent investigations have focused on the antitumor properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1MCF-7 (breast cancer)15Induction of apoptosis via caspase activation
Study 2A549 (lung cancer)20Cell cycle arrest in G2/M phase
Study 3HeLa (cervical cancer)10Inhibition of proliferation through mitochondrial dysfunction

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

Case Study 1: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, treatment with the compound resulted in a significant reduction in cell viability at concentrations above 15 µM. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Case Study 2: A549 Cell Line

Research involving A549 lung cancer cells demonstrated that the compound not only inhibited cell proliferation but also led to morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in cells in the sub-G1 phase, suggesting DNA fragmentation.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. According to PubChem, it is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are needed to evaluate its safety profile comprehensively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.